

L-Alanine-2-¹³C,¹⁵N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-Alanine-2-¹³C,¹⁵N

Cat. No.: B12419846

[Get Quote](#)

An In-depth Technical Guide on the Core Properties, Applications, and Experimental Methodologies of **L-Alanine-2-¹³C,¹⁵N** for Researchers, Scientists, and Drug Development Professionals.

L-Alanine-2-¹³C,¹⁵N is a stable isotope-labeled form of the non-essential amino acid L-alanine. In this molecule, the carbon atom at the second position (C2 or α-carbon) is replaced by its heavy isotope, carbon-13 (¹³C), and the nitrogen atom of the amino group is substituted with nitrogen-15 (¹⁵N). This dual labeling makes it a powerful tool in metabolic research, proteomics, and drug development, where it serves as a tracer to elucidate biochemical pathways and quantify metabolic fluxes. Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of experimental settings, including in vivo studies.^{[1][2]}

The chemical properties of **L-Alanine-2-¹³C,¹⁵N** are nearly identical to those of its unlabeled counterpart, L-alanine, allowing it to be metabolized by cells in the same manner. However, its increased mass due to the presence of ¹³C and ¹⁵N isotopes allows it to be distinguished from the endogenous, unlabeled L-alanine pool by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.^[1]

Chemical Structure

The chemical structure of **L-Alanine-2-¹³C,¹⁵N** is depicted below. The isotopic labels are specifically positioned at the α-carbon and the amino group.

Linear Formula: $\text{CH}_3^{13}\text{CH}(^{15}\text{NH}_2)\text{CO}_2\text{H}$

SMILES: C--INVALID-LINK--C(O)=O

InChI Key: QNAYBMKLOCPYGJ-GMWHYDPQSA-N

Quantitative Data

The physical and chemical properties of **L-Alanine-2- ^{13}C , ^{15}N** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	$\text{C}_3\text{H}_7\text{NO}_2$
Molecular Weight	91.08 g/mol
CAS Number	285977-86-8
Appearance	White to off-white solid
Isotopic Purity (^{13}C)	Typically ≥ 99 atom %
Isotopic Purity (^{15}N)	Typically ≥ 98 atom %
Melting Point	314.5 °C (decomposes)
Synonyms	(2R)-2-(^{15}N)azanyl($^{2^{13}\text{C}}$)propanoic acid, L-2-Aminopropionic acid-2- ^{13}C , ^{15}N

Experimental Protocols

L-Alanine-2- ^{13}C , ^{15}N is primarily utilized in metabolic flux analysis (MFA) and biomolecular NMR studies. Below are detailed methodologies for these key applications.

Metabolic Flux Analysis using LC-MS

Metabolic flux analysis with **L-Alanine-2- ^{13}C , ^{15}N** allows for the quantification of the rate of metabolic reactions in a biological system.[3] The labeled alanine is introduced into cell culture, and its incorporation into downstream metabolites is tracked by Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Cell Culture and Labeling:

- Culture cells of interest in standard growth medium to the desired confluence (typically mid-log phase).
- Prepare a labeling medium by supplementing L-alanine-free medium with a known concentration of **L-Alanine-2-¹³C,¹⁵N**. The concentration should be similar to that of L-alanine in the standard medium to avoid metabolic perturbations.
- Aspirate the standard medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
- Incubate the cells for a predetermined period to allow for the incorporation of the labeled alanine into cellular metabolites. The incubation time should be optimized to achieve isotopic steady-state.^[3]

2. Metabolite Extraction:

- To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.
- Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.
- Incubate on dry ice for 10 minutes, followed by thawing on ice. Repeat this freeze-thaw cycle twice to ensure complete cell lysis.
- Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.^[4]
- Transfer the supernatant containing the metabolites to a new tube and dry it under a vacuum or nitrogen stream. Store the dried extracts at -80°C until analysis.

3. LC-MS Analysis:

- Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
- Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements of isotopologues.[\[5\]](#)
- Separate the metabolites using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).
- Analyze the samples in full scan mode to detect all isotopologues of the metabolites of interest.

4. Data Analysis:

- Process the raw LC-MS data using software such as Xcalibur, MassHunter, or open-source platforms like XCMS to perform peak picking, retention time alignment, and integration of peak areas for each isotopologue.[\[5\]](#)
- Correct the data for the natural abundance of stable isotopes to accurately determine the fractional enrichment from the **L-Alanine-2-¹³C,¹⁵N** tracer.[\[5\]](#)
- Use the corrected isotopic labeling patterns to calculate metabolic fluxes through computational modeling.

Protein NMR Spectroscopy

Uniform or selective labeling of proteins with ¹³C and ¹⁵N is a cornerstone of modern biomolecular NMR, enabling the determination of protein structure and dynamics.[\[6\]](#) **L-Alanine-2-¹³C,¹⁵N** can be used for residue-specific labeling to simplify complex spectra and probe specific sites within a protein.

1. Protein Expression and Labeling:

- For uniform labeling, express the protein of interest in a bacterial strain (e.g., E. coli BL21(DE3)) grown in M9 minimal medium.[\[1\]](#)
- The minimal medium should contain ¹⁵NH₄Cl as the sole nitrogen source and ¹³C-glucose as the sole carbon source to achieve uniform incorporation of ¹⁵N and ¹³C.[\[6\]](#)

- For selective labeling with **L-Alanine-2-¹³C,¹⁵N**, use an auxotrophic bacterial strain that cannot synthesize alanine. Grow the cells in a minimal medium containing unlabeled glucose and ¹⁵NH₄Cl, supplemented with **L-Alanine-2-¹³C,¹⁵N**.
- Grow a starter culture overnight in a rich medium (e.g., LB).
- Inoculate the minimal labeling medium with the starter culture and grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the cells, often at a lower temperature (e.g., 18-25°C) overnight to improve protein folding.[\[1\]](#)

2. Protein Purification:

- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
- Purify the labeled protein from the cell lysate using standard chromatography techniques, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

3. NMR Data Acquisition:

- Prepare the NMR sample by dissolving the purified, labeled protein in a suitable buffer, typically containing 10% D₂O for the lock signal.
- Acquire a series of multidimensional NMR experiments, such as ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, and triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB), to assign the backbone and side-chain resonances.[\[7\]](#)

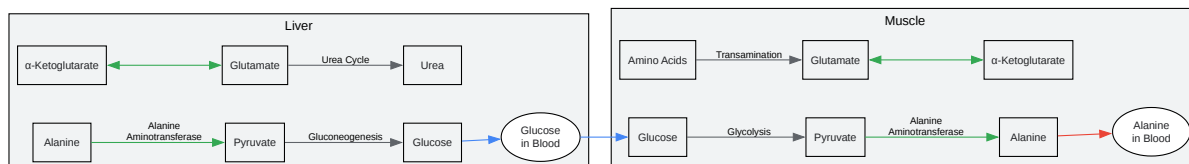
4. NMR Data Analysis:

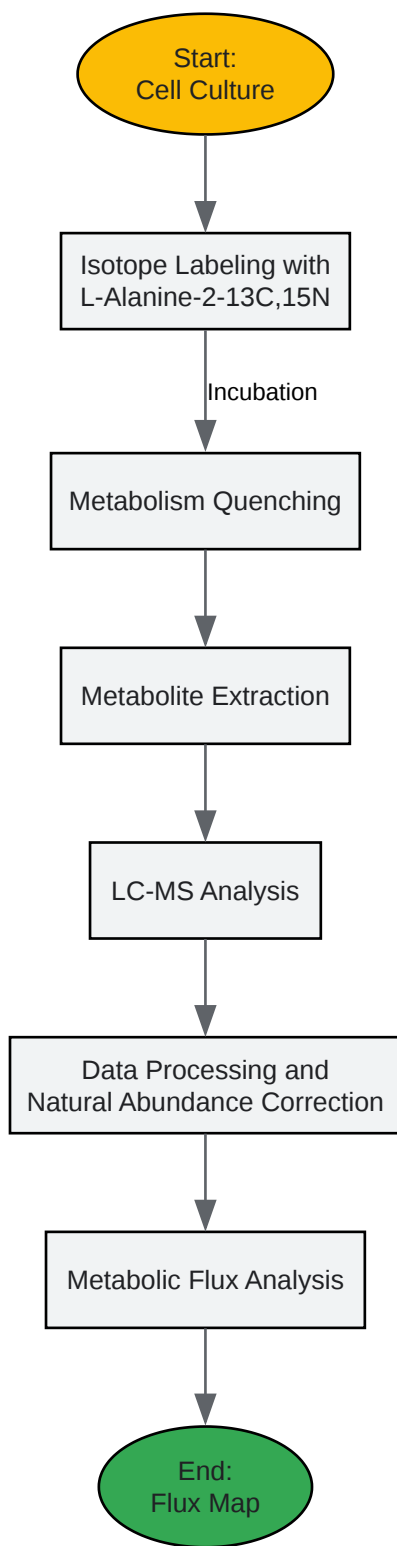
- Process the NMR data using software such as NMRPipe.

- Analyze the processed spectra using software like SPARKY or CARA to pick peaks and assign the chemical shifts of the atoms in the protein.
- Use the assigned chemical shifts and other NMR parameters (e.g., nuclear Overhauser effects, scalar couplings) to determine the three-dimensional structure and study the dynamics of the protein.

Mandatory Visualizations

Below are diagrams illustrating a key metabolic pathway involving alanine and a typical experimental workflow for stable isotope tracing.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. LC-HRMS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (L... [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. dbt.univr.it [dbt.univr.it]
- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]
- To cite this document: BenchChem. [L-Alanine-2-13C,15N: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419846#what-is-l-alanine-2-13c-15n-and-its-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com